![molecular formula C7H4F2N2 B111899 3-Amino-2,6-difluorobenzonitrile CAS No. 143879-78-1](/img/structure/B111899.png)
3-Amino-2,6-difluorobenzonitrile
Overview
Description
3-Amino-2,6-difluorobenzonitrile is a chemical compound with the molecular formula C7H4F2N2 . It has a molecular weight of 154.12 . It is used in research and development .
Molecular Structure Analysis
The molecular structure of 3-Amino-2,6-difluorobenzonitrile consists of a benzene ring substituted with two fluorine atoms, a nitrile group, and an amino group . The exact positions of these substituents can be inferred from the name of the compound: the amino group is at the 3rd position, and the nitrile group is at the 2nd position, while the two fluorine atoms are at the 2nd and 6th positions .Physical And Chemical Properties Analysis
3-Amino-2,6-difluorobenzonitrile is a solid at room temperature . It has a molecular weight of 154.12 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Pharmaceutical Intermediates
3-Amino-2,6-difluorobenzonitrile: is utilized in the synthesis of pharmaceutical intermediates . Its properties allow for the creation of compounds that are crucial in the development of new drugs. The compound’s ability to act as a building block for more complex molecules makes it valuable in drug design and discovery.
Organic Synthesis
In organic chemistry, 3-Amino-2,6-difluorobenzonitrile serves as a versatile precursor for the synthesis of various organic compounds . Its reactivity with other organic molecules can lead to the formation of heterocyclic compounds, which are often found in many biologically active molecules.
Analytical Chemistry
As an analytical standard, 3-Amino-2,6-difluorobenzonitrile can be used in quantitative and qualitative analysis . Its well-defined properties make it suitable for use in calibration of instruments and validation of analytical methods.
Cosmetic Industry
3-Amino-2,6-difluorobenzonitrile: may find applications in the cosmetic industry as an intermediate in the synthesis of compounds used in various beauty products . Its incorporation into cosmetic formulations could enhance the performance or stability of the final product.
Safety And Hazards
3-Amino-2,6-difluorobenzonitrile is classified as dangerous, with hazard statements H301-H311-H331 indicating toxicity if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-amino-2,6-difluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLFDOQOCRNACG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429009 | |
Record name | 3-Amino-2,6-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2,6-difluorobenzonitrile | |
CAS RN |
143879-78-1 | |
Record name | 3-Amino-2,6-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the reaction outcome when 3-Amino-2,6-difluorobenzonitrile reacts with guanidine carbonate?
A1: Interestingly, the reaction of 3-Amino-2,6-difluorobenzonitrile with guanidine carbonate does not lead to a difluoro-substituted quinazoline derivative as one might expect. Instead, it yields exclusively 5-fluoro-2,4,8-triaminoquinazoline. [] This suggests a unique reaction pathway influenced by the presence of both the amino and fluoro substituents on the benzonitrile ring.
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